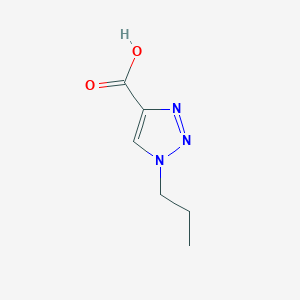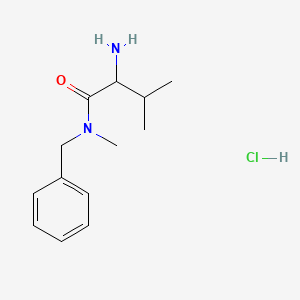
3-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
Overview
Description
The compound “3-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one” is a complex organic molecule. It contains an amino group (-NH2), a cyclopropylmethyl group, and a 1,2-dihydropyridin-2-one moiety. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a double bond. The presence of the cyclopropylmethyl and amino groups could have significant effects on the compound’s chemical properties and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the conditions and the reagents present. The amino group could participate in acid-base reactions, nucleophilic substitutions, or condensation reactions. The cyclopropylmethyl group could undergo reactions typical of cycloalkanes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino group and the cyclic structures could affect its solubility, boiling point, melting point, and other physical properties .Scientific Research Applications
Anticancer Potential
The synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, related to 1,2-dihydropyridin-2-one, has been explored for potential anticancer applications. These compounds were shown to inhibit mitosis and exhibit antitumor activity in mice, highlighting their potential as anticancer agents (Temple, Rose, Comber, & Rener, 1987).
Synthetic Applications
A catalyst-free, three-component synthesis of fused tetrahydropyridines in water, involving 1,2-dihydropyridin-2-one derivatives, has been developed. This environmentally friendly protocol efficiently produces oxazolo[3,2-a]pyridines and pyrido[2,1-b][1,3]oxazines, demonstrating its applicability in green chemistry (Vinoth et al., 2015).
Chemical Sensing and Selectivity
4-Amino-1,2-dihydropyridines, synthesized via a three-component domino coupling, have shown high selectivity and sensitivity for detecting Fe3+ ions over other metal ions. This property makes these compounds valuable in the development of selective chemical sensors (Koley et al., 2015).
Macrocyclic Compound Synthesis
Chiral bridged macrocyclic 1,4-dihydropyridines have been synthesized for enantioselective reductions. These compounds, derived from pyridine-3,5-dicarboxylic acid and various amino acids, have applications in asymmetric synthesis, contributing to the advancement of pharmaceutical chemistry (Talma et al., 1985).
Heterocyclic Amino Acid Synthesis
Heterocyclic alpha-amino acids, including 4-dihydropyrimidinyl and 4-pyridyl-alpha-alanines, have been synthesized using Biginelli and Hantzsch cyclocondensations. This novel strategy opens new possibilities for the synthesis of non-natural amino acids with potential biological applications (Dondoni et al., 2003).
Ionic Liquids Synthesis
The aminolysis of 1,2-epoxides by 2-picolylamine, catalyzed by Al(OTf)3, has been used for synthesizing beta-amino alcohols and ionic liquids. This method demonstrates the potential of 1,2-dihydropyridin-2-one derivatives in the development of new classes of environmentally friendly ionic liquids (Fringuelli, Pizzo, Tortoioli, & Vaccaro, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-amino-1-(cyclopropylmethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-8-2-1-5-11(9(8)12)6-7-3-4-7/h1-2,5,7H,3-4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUGDFLTSZSOBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC=C(C2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301249379 | |
| Record name | 3-Amino-1-(cyclopropylmethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301249379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1439902-65-4 | |
| Record name | 3-Amino-1-(cyclopropylmethyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439902-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-1-(cyclopropylmethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301249379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527389.png)
![3-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527390.png)


